4-Bromo-2-hydroxypyrimidine
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing 4-bromo-2-hydroxypyrimidine. One approach involves the regioselective addition of organolithium reagents to halopyrimidines, favoring the formation of C-4 substituted products. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine leads to the desired compound. Additionally, reaction with N,N-dimethylethylenediamine affords the corresponding product exclusively .
Another method involves oxidative annulation, where anilines, aryl ketones, and DMSO serve as a methine equivalent, resulting in 4-arylpyrimidines .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both density functional theory (DFT) and Hartree-Fock (HF) methods. The dihedral angle N5–C2–O6–H10 is crucial, and the most stable geometry corresponds to a dihedral angle of 360° in the potential energy curve .
Chemical Reactions Analysis
The reactivity of this compound lies predominantly at the C-4 position. It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the highly electron-deficient nature of the pyrimidine ring. These reactions are facilitated by readily available halopyrimidines as starting materials .
Physical and Chemical Properties Analysis
Mechanism of Action
While specific mechanisms of action for 4-bromo-2-hydroxypyrimidine are not widely documented, it may exhibit anti-inflammatory effects. These effects could be attributed to inhibitory responses against key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins .
Properties
IUPAC Name |
6-bromo-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSNTLTQPMYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621968 | |
Record name | 6-Bromopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548767-83-5 | |
Record name | 6-Bromopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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